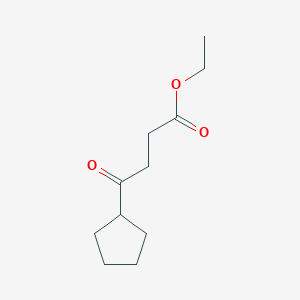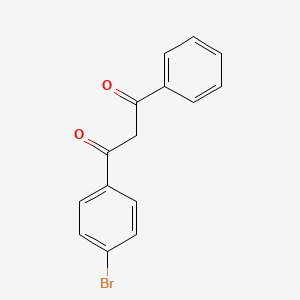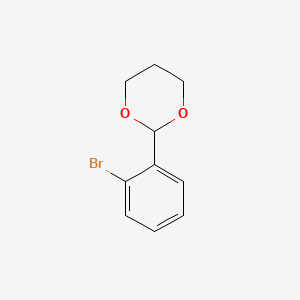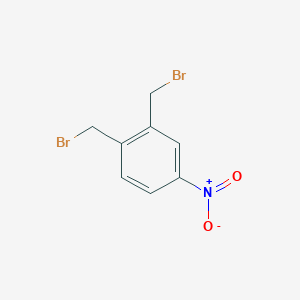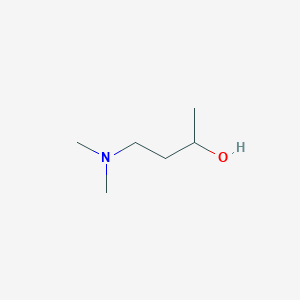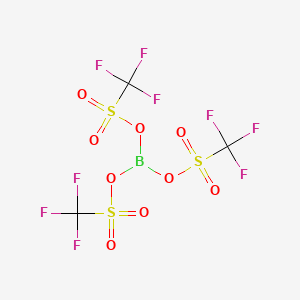
Triflate de butyle
Vue d'ensemble
Description
Butyl triflate (BuTf) is an organosulfur compound with the molecular formula C4H9OSO3F. It is a colorless liquid with a pungent odor and is used in a variety of laboratory and industrial applications. BuTf is an important reagent in organic synthesis, being used as a catalyst, solvent, and initiator. It is also used in the production of polymers, pharmaceuticals, and specialty chemicals. BuTf has a wide range of biochemical and physiological effects, and is being studied for potential therapeutic and diagnostic applications.
Applications De Recherche Scientifique
Synthèse organique
Le triflate de butyle est largement utilisé en synthèse organique en raison de ses fortes propriétés électro-attractives et de sa haute acidité NH. Il agit comme réactif, catalyseur ou additif dans de nombreuses réactions, notamment les réactions de cycloaddition, de Friedel-Crafts et de condensation . Sa capacité à faciliter l'hétérocyclisation en fait un composant précieux dans la synthèse de molécules organiques complexes.
Chimie médicinale
En chimie médicinale, les dérivés du this compound servent de blocs de construction pour le développement de médicaments. Ils sont impliqués dans les réactions de C-amination (sulfonamidation), produisant des composés qui peuvent agir comme catalyseurs et ligands dans la catalyse par les complexes métalliques, qui sont cruciaux dans la création de nouveaux produits pharmaceutiques .
Catalyse
Le this compound et ses dérivés sont connus pour leur activité catalytique. Ils sont utilisés comme catalyseurs dans diverses réactions chimiques en raison de leur haute acidité NH et de leurs propriétés chimiques spécifiques, ce qui peut améliorer considérablement les vitesses de réaction et la sélectivité .
Agriculture
Les propriétés chimiques du this compound trouvent également des applications en agriculture. Ils peuvent être utilisés pour synthétiser des composés qui protègent les cultures des ravageurs et des maladies ou pour améliorer l'efficacité des engrais en améliorant l'absorption des nutriments .
Liquides ioniques
Le this compound est impliqué dans la synthèse de liquides ioniques, qui sont des sels à l'état liquide à température ambiante. Ces liquides ioniques ont des propriétés uniques, telles qu'une faible volatilité et une haute stabilité thermique, ce qui les rend adaptés à diverses applications industrielles, notamment comme solvants et électrolytes .
Chimie des polymères
En chimie des polymères, le this compound est utilisé pour initier des réactions de polymérisation. Par exemple, il peut conduire à la formation de polymères à poids moléculaire élevé, qui sont essentiels pour créer des matériaux plastiques résistants et durables .
Biochimie
Le this compound joue un rôle dans la recherche en biochimie, en particulier dans l'étude des mécanismes enzymatiques et la synthèse de molécules biologiquement actives. Sa réactivité peut être exploitée pour imiter ou influencer les processus biologiques .
Sciences de l'environnement
Enfin, les applications du this compound s'étendent aux sciences de l'environnement, où il peut être utilisé dans la synthèse de composés qui contribuent à l'élimination des polluants ou dans le développement de protocoles de chimie verte .
Mécanisme D'action
Target of Action
Butyl Triflate, also known as n-butyl trifluoromethanesulfonate, is a functional group in organic chemistry . Its primary targets are organic compounds where it acts as an excellent leaving group . It is used in certain organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions .
Mode of Action
Butyl Triflate interacts with its targets by acting as a leaving group . It is extremely reactive in S N 2 reactions . The triflate anion, CF3SO− 3, is an extremely stable polyatomic ion, which owes its stability to resonance stabilization . This stability allows the negative charge to be spread symmetrically over the three oxygen atoms . An additional stabilization is achieved by the trifluoromethyl group, which acts as a strong electron-withdrawing group using the sulfur atom as a bridge .
Biochemical Pathways
Butyl Triflate affects the biochemical pathways involved in nucleophilic substitution, Suzuki couplings, and Heck reactions . The triflate group’s stability and reactivity allow it to participate in these reactions, influencing the downstream effects of these pathways .
Result of Action
The result of Butyl Triflate’s action is the facilitation of organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions . Its role as a leaving group allows it to participate in these reactions, leading to the formation of new organic compounds .
Action Environment
The action of Butyl Triflate is influenced by environmental factors such as the presence of nucleophiles . Since alkyl triflates are extremely reactive in S N 2 reactions, they must be stored in conditions free of nucleophiles (such as water) . This suggests that the efficacy and stability of Butyl Triflate are highly dependent on its storage and reaction conditions .
Orientations Futures
While specific future directions for Butyl Triflate were not found in the retrieved sources, the use of triflates in organic synthesis is a well-established field with ongoing research . The development of new synthetic methodologies involving triflates, including Butyl Triflate, is a potential area of future research.
Analyse Biochimique
Biochemical Properties
It is known that Butyl Triflate is used in synthesis experiments, suggesting that it may interact with various enzymes, proteins, and other biomolecules during these processes
Cellular Effects
Given its use in synthesis experiments, it is plausible that Butyl Triflate could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Propriétés
IUPAC Name |
butyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLAQXMAFCJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448418 | |
| Record name | Butyl Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75618-25-6 | |
| Record name | Butyl Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




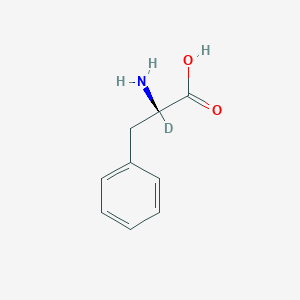


![5-[[9-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-9H-xanthen-3-yl]oxy]valeric acid](/img/structure/B1337764.png)

